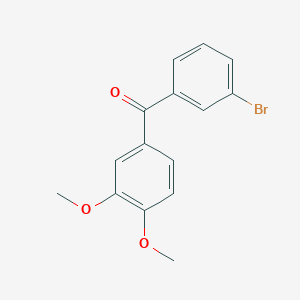

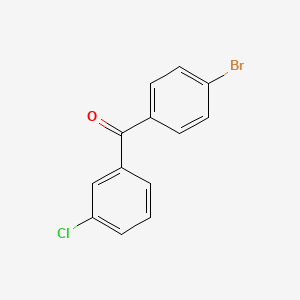

4-Bromo-3'-chlorobenzophenone

Vue d'ensemble

Description

4-Bromo-3’-chlorobenzophenone is a compound with potential photochemical reactivity and photophysical properties . It has been characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Synthesis Analysis

The synthesis of 4-Bromo-3’-chlorobenzophenone was attempted to yield a compound with potential photochemical reactivity and photophysical properties . The product of the reaction and subsequent recrystallization was characterized by various spectral analyses . The synthesis method involved the use of copper (I) thiophene-2-carboxylate, triphenylphosphine, and bis (dibenzylideneacetone)-palladium (0) in diethyl ether at 20 degrees Celsius for 4 hours .Molecular Structure Analysis

The molecular structure of 4-Bromo-3’-chlorobenzophenone has been elucidated from single crystal X-ray diffraction analysis . It has also been subjected to FTIR and (1)H and (13)C NMR spectral analyses .Physical And Chemical Properties Analysis

4-Bromo-3’-chlorobenzophenone has a molecular weight of 295.56 g/mol . It has a molecular formula of C13H8BrClO . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .Applications De Recherche Scientifique

- Field : Photochemistry

- Application : The compound is used in the study of photoreduction .

- Method : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .

- Results : The experiment yielded a photoreduction quantum efficiency of 7.75% .

- Field : Organic Chemistry

- Application : The compound is synthesized via a Friedel-Crafts acylation route from benzoyl chloride and biphenyl .

- Method : A subsequent FTIR study was completed to determine the photoreduction quantum efficiency .

- Results : The experiment gave a value of 2.36 mol reduced/mol photon .

- Field : Photochemistry

- Application : The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied .

- Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .

- Results : The samples were then studied via IR spectroscopy to determine Phi (reduction) .

- Field : Organic Chemistry

- Application : The compound was synthesized using a Friedel-Crafts acylation reaction .

- Method : The reaction used 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .

- Results : Vacuum distillation was used to obtain a yield of 67.41% .

- Field : Photochemistry

- Application : Benzophenones are well known for their phosphorescence .

- Method : An attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .

- Results : The iodine of CIBP breaks off under UV light, preventing effective polymerization .

- Field : Organic Chemistry

- Application : 4-methylbenzophenone was synthesized using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .

- Method : A photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .

- Results : The product was characterized through analysis of infrared spectroscopy, 1D and 2D NMR and mass spectrometry .

Quantitative Study of Photoreduction

Synthesis and Quantitative Photoreduction Study

Quantitative Analysis of the Photochemical Reduction

Synthesis of 4-Chloro-4’-Fluorobenzophenone

Phosphorescence Study

Comparison of the Synthesis and Characteristics

- Field : Organic Chemistry

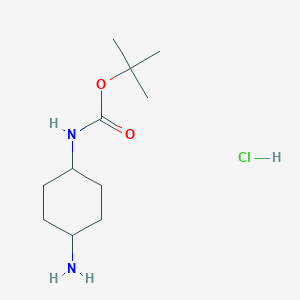

- Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .

- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Results : The spectral analyses confirmed the intended product .

- Field : Organic Chemistry

- Application : The benzophenone compound was synthesized by Friedel Crafts acylation and analyzed for its purity .

- Method : NMR, IR and Mass spectrometry experiments were conducted .

- Results : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry .

- Field : Photochemistry

- Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized .

- Method : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst .

- Results : There was no evidence of benzopinacol formation .

- Field : Photochemistry

- Application : The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied .

- Method : UV absorption spectroscopy was used .

- Results : It was determined that a normal n-pi* state is displayed in the presence of the non-polar solvent, however, in the polar solvent there is an observed elimination of the n-pi* transition, due to a charge transfer of one of the lone pairs on the methoxy substituent .

- Field : Photochemistry

- Application : 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .

- Method : Product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .

- Results : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .

Characterization of 4-Bromo-4’-chlorobenzophenone

Characterization of 4-Chloro-4’-Ethoxybenzophenone

Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone

Photochemical Characteristics and Transition State Comparisons of 4-Fluoro-4’-Methoxybenzophenone

4-Bromo-4’-Methyl Benzophenone Quantitative UV

- Field : Organic Chemistry

- Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .

- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Results : The spectral analyses confirmed the intended product .

- Field : Organic Chemistry

- Application : The benzophenone compound was synthesized by Friedel Crafts acylation and analyzed for its purity .

- Method : NMR, IR and Mass spectrometry experiments were conducted .

- Results : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry .

- Field : Photochemistry

- Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized .

- Method : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst .

- Results : There was no evidence of benzopinacol formation .

- Field : Photochemistry

- Application : The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied .

- Method : UV absorption spectroscopy was used .

- Results : It was determined that a normal n-pi* state is displayed in the presence of the non-polar solvent, however, in the polar solvent there is an observed elimination of the n-pi* transition, due to a charge transfer of one of the lone pairs on the methoxy substituent .

- Field : Photochemistry

- Application : 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .

- Method : Product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .

- Results : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .

Characterization of 4-Bromo-4’-chlorobenzophenone

Characterization of 4-Chloro-4’-Ethoxybenzophenone

Characterization and Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone

Photochemical Characteristics and Transition State Comparisons of 4-Fluoro-4’-Methoxybenzophenone

4-Bromo-4’-Methyl Benzophenone Quantitative UV

Safety And Hazards

The product causes burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas. Hazardous combustion products include thermal decomposition which can lead to the release of irritating gases and vapors, carbon monoxide (CO), and carbon dioxide (CO2) .

Relevant Papers The relevant papers retrieved include a study on the vibrational energies, bonding nature, electronic properties, spectroscopic investigations, and analysis of 3-bromo-4-Chlorobenzophenone . Another paper discusses the synthesis, growth, and characterization of 4-bromo-4’chlorobenzophenone .

Propriétés

IUPAC Name |

(4-bromophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKLPMBHTYGGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373600 | |

| Record name | 4-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3'-chlorobenzophenone | |

CAS RN |

27434-90-8 | |

| Record name | 4-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)